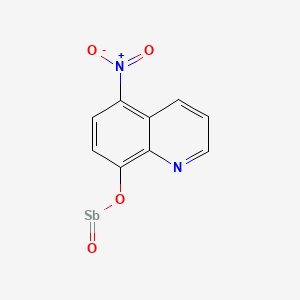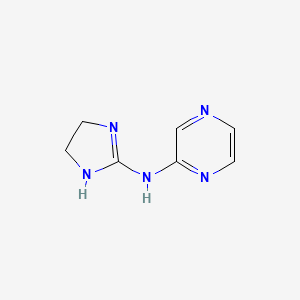
3,6-Bis(trifluoromethyl)-alpha-(2-piperidyl)-9-phenanthrenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a compound known for its significant therapeutic potential, particularly in the field of antimalarial drugs. It belongs to the quassinoid class of drugs and is characterized by a high therapeutic index and low toxicity profile . This compound inhibits the growth of malaria parasites, making it a valuable asset in the fight against malaria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps, including the formation of the phenanthrene core, introduction of trifluoromethyl groups, and subsequent attachment of the piperidin-2-ylmethanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The process might include steps such as crystallization, filtration, and purification to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Primarily researched for its antimalarial properties, but also explored for other therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves the inhibition of key enzymes and pathways in malaria parasites. It targets specific molecular pathways that are essential for the survival and replication of the parasites, thereby preventing their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Piperidinemethanol, a-[3,6-bis(trifluoromethyl)-9-phenanthrenyl]-
- 9-Phenanthrenemethanol, a-[2-(dibutylamino)ethyl]-3,6-bis(trifluoromethyl)-, hydrochloride
Uniqueness
Compared to similar compounds, [3,6-bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride stands out due to its high therapeutic index and low toxicity profile. Its unique structure allows for effective inhibition of malaria parasites, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
35318-40-2 |
|---|---|
Molekularformel |
C22H20ClF6NO |
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
(S)-[3,6-bis(trifluoromethyl)phenanthren-9-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C22H19F6NO.ClH/c23-21(24,25)13-5-4-12-9-18(20(30)19-3-1-2-8-29-19)15-7-6-14(22(26,27)28)11-17(15)16(12)10-13;/h4-7,9-11,19-20,29-30H,1-3,8H2;1H/t19-,20+;/m1./s1 |
InChI-Schlüssel |
HKAMJBJQZVUJFZ-FDOHDBATSA-N |
Isomerische SMILES |
C1CCN[C@H](C1)[C@H](C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Kanonische SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)



